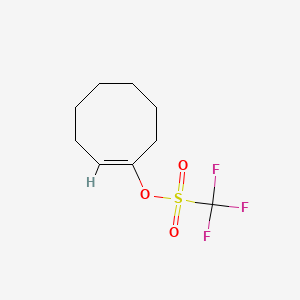
1-Cycloocten-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloocten-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H13F3O3S. It is an ester derived from methanesulfonic acid and 1-cycloocten-1-ol. This compound is known for its unique reactivity and is used in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cycloocten-1-yl trifluoromethanesulfonate can be synthesized through the reaction of 1-cycloocten-1-ol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cycloocten-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Addition Reactions: The double bond in the cyclooctene ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as halogens and hydrogen halides can add to the double bond.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Addition Products: Halogenated cyclooctanes and other addition products are formed when electrophiles react with the double bond.
Wissenschaftliche Forschungsanwendungen
1-Cycloocten-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cycloocten-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile and its ability to participate in nucleophilic substitution and addition reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating these reactions. The compound can target various molecular pathways depending on the nucleophiles and electrophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Cyclooctene: Similar in structure but lacks the trifluoromethanesulfonate group.
Cyclooctanol: The alcohol derivative of cyclooctene.
Cyclooctyl trifluoromethanesulfonate: Similar but lacks the double bond in the ring.
Uniqueness: 1-Cycloocten-1-yl trifluoromethanesulfonate is unique due to the presence of both the cyclooctene ring and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and makes it valuable in various chemical transformations .
Eigenschaften
CAS-Nummer |
28075-35-6 |
|---|---|
Molekularformel |
C9H13F3O3S |
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
[(1E)-cycloocten-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H13F3O3S/c10-9(11,12)16(13,14)15-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2/b8-6+ |
InChI-Schlüssel |
YLZNQFXAEQJJNR-SOFGYWHQSA-N |
Isomerische SMILES |
C1CCC/C(=C\CC1)/OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1CCCC(=CCC1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


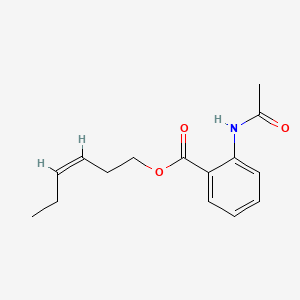
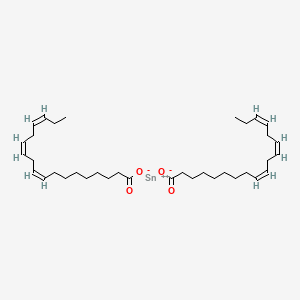
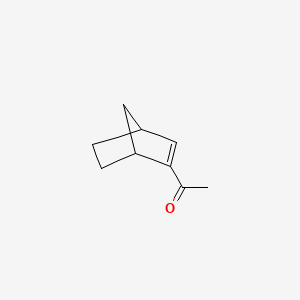

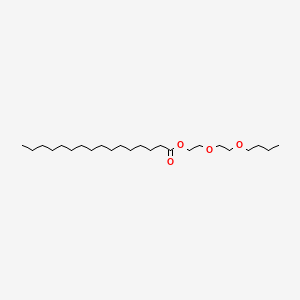


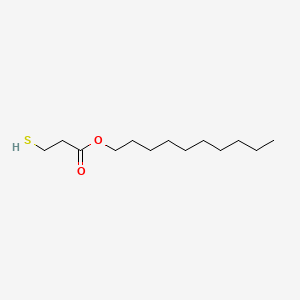
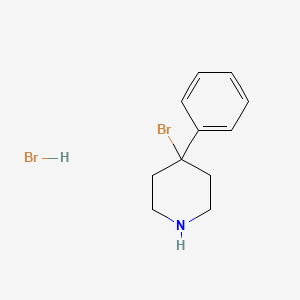
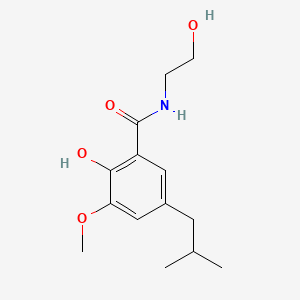
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
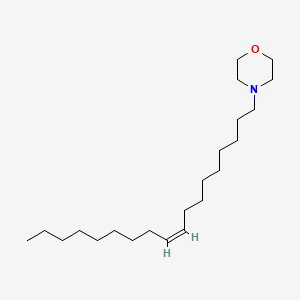
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

